3,5-Dimethylbenzo[b]thiophene
Overview
Description
3,5-Dimethylbenzo[b]thiophene is an organic compound with the molecular formula C10H10S. It is a derivative of benzo[b]thiophene, characterized by the presence of two methyl groups at the 3 and 5 positions on the benzene ring. This compound is known for its aromatic properties and is used in various chemical and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethylbenzo[b]thiophene can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3,5-dimethylphenylacetylene with sulfur in the presence of a catalyst can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogens, nitrating agents, sulfonating agents.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Dihydro derivatives.
Substitution: Halogenated, nitrated, or sulfonated derivatives.
Scientific Research Applications
3,5-Dimethylbenzo[b]thiophene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-Dimethylbenzo[b]thiophene involves its interaction with specific molecular targets. For instance, in biological systems, it may interact with enzymes or receptors, leading to various biochemical effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Benzo[b]thiophene: The parent compound without the methyl groups.
2,3-Dimethylbenzo[b]thiophene: A similar compound with methyl groups at different positions.
2,5-Dimethylbenzo[b]thiophene: Another derivative with different methyl group positions.
Uniqueness
3,5-Dimethylbenzo[b]thiophene is unique due to the specific positioning of its methyl groups, which can influence its chemical reactivity and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous .
Biological Activity
3,5-Dimethylbenzo[b]thiophene is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, focusing on antimicrobial and antioxidant activities, along with synthesis routes and mechanisms of action.
Chemical Structure and Properties
This compound is composed of a thiophene ring fused to a benzene ring with two methyl groups at the 3 and 5 positions. This unique structure contributes to its diverse chemical reactivity and biological activity.
Biological Activities
1. Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various derivatives for their minimum inhibitory concentration (MIC) against several bacteria and fungi. Key findings include:
- Bacterial Strains Tested : Staphylococcus aureus, Bacillus cereus, Enterococcus faecalis, and Candida albicans.
- Results : Certain derivatives showed low MIC values, indicating potent antibacterial effects. For example, a chloro-substituted derivative exhibited rapid bactericidal activity against S. aureus at concentrations as low as 16 µg/mL .
Compound | MIC (µg/mL) | Activity |
---|---|---|
Chloro-derivative | 16 | Bactericidal against S. aureus |
Iodo-derivative | >512 | No significant activity |
This indicates that structural modifications can enhance or diminish the antimicrobial efficacy of benzo[b]thiophene derivatives.
2. Antioxidant Activity
The antioxidant potential of this compound has also been evaluated. A study focused on the radical scavenging activity (RSA) using DPPH assays:
- Results : The compound demonstrated notable antioxidant properties with varying effectiveness based on structural modifications. For instance, the introduction of methoxy groups significantly improved RSA values .
Compound | EC50 (g/L) | DPPH Scavenging Activity (%) |
---|---|---|
3a | 0.0216 | 92.3 |
3b | 0.0987 | 56.8 |
3c | 0.0227 | 89.3 |
3d | >0.250 | 49.6 |
These findings suggest that specific functional groups can enhance the antioxidant capacity of the compound.
The mechanism by which this compound exerts its biological effects is believed to involve interactions with various molecular targets in biological systems:
- Enzyme Interaction : The compound may inhibit specific enzymes related to oxidative stress or microbial metabolism.
- Receptor Binding : Certain derivatives have been studied for their potential to interact with serotonin receptors, indicating possible antidepressant activity.
Case Studies
Several case studies highlight the application of this compound in drug development:
- Antidepressant Research : Derivatives designed to target serotonin receptors showed promising results in preclinical models for depression treatment.
- Antioxidant Applications : Compounds derived from this structure have been explored for their potential in preventing oxidative damage in biological systems, which is crucial for developing therapeutic agents against age-related diseases .
Properties
IUPAC Name |
3,5-dimethyl-1-benzothiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10S/c1-7-3-4-10-9(5-7)8(2)6-11-10/h3-6H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQJSHXYNNVEGMQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)SC=C2C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173310 | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.25 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1964-45-0 | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001964450 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzo(b)thiophene, 3,5-dimethyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10173310 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How do derivatives of 3,5-dimethylbenzo[b]thiophene interact with their biological targets to potentially act as antidepressants?
A1: The research paper investigates this compound derivatives designed to interact with two key targets in the brain related to depression: 5-HT1A serotonin receptors and the serotonin transporter.
- 5-HT1A Receptor Agonism: Compounds like 1-(3,5-dimethylbenzo[b]thiophen-2-yl)-3-[4-(2-methoxyphenyl)piperazin-1- yl]propan-1-ol (II.2.a) demonstrate affinity for the 5-HT1A receptor. [] Agonists of this receptor can enhance serotonergic neurotransmission, contributing to antidepressant effects.
- Serotonin Transporter Inhibition: The same compound (II.2.a) also inhibits the serotonin transporter. [] This transporter is responsible for removing serotonin from the synapse. By blocking its action, the compound increases serotonin levels in the synaptic cleft, leading to enhanced serotonergic signaling.
Q2: What is the structure-activity relationship (SAR) observed for these this compound derivatives and their antidepressant activity?
A2: The research paper explores the impact of different substituents on the this compound core structure, particularly focusing on modifications at the 2-position with various phenylpiperazine moieties. []
- Phenylpiperazine Substituents: The presence of both 2-methoxyphenylpiperazine and 2-hydroxyphenylpiperazine at the designated position on the this compound scaffold resulted in compounds with notable affinity for the 5-HT1A receptor and inhibitory activity towards the serotonin transporter. [] This suggests the importance of these specific phenylpiperazine groups for the desired biological activity.
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.